Cassin
Description
CAS SciFinder, developed by Chemical Abstracts Service (CAS), is the world's most comprehensive and authoritative chemical database, housing over 150 million unique chemical substances and 60 million patent records . It provides researchers with access to detailed chemical properties, regulatory information, synthesis pathways, and literature references. For example, CAS Common Chemistry, a subset of CAS SciFinder, offers freely accessible data on ~500,000 chemicals, including molecular formulas, structures, boiling/melting points, and safety profiles . The platform’s advanced search capabilities enable precise comparisons between compounds, making it indispensable for industrial, academic, and regulatory research .
Properties
Molecular Formula |
C18H35NO2 |
|---|---|
Molecular Weight |
297.5 g/mol |
IUPAC Name |
12-(5-hydroxy-6-methylpiperidin-2-yl)dodecan-2-one |
InChI |
InChI=1S/C18H35NO2/c1-15(20)11-9-7-5-3-4-6-8-10-12-17-13-14-18(21)16(2)19-17/h16-19,21H,3-14H2,1-2H3 |
InChI Key |
QPRMGHKASRLPJP-UHFFFAOYSA-N |
SMILES |
CC1C(CCC(N1)CCCCCCCCCCC(=O)C)O |
Canonical SMILES |
CC1C(CCC(N1)CCCCCCCCCCC(=O)C)O |
Synonyms |
12-(5-hydroxy-6-methylpiperidin-2-yl)dodecan-2-one cassine |
Origin of Product |
United States |
Comparison with Similar Compounds
Compound Identification
Data Retrieval
- Physical/Chemical Properties : Boiling point, melting point, density, solubility, and spectral data .
- Functional Similarity : Applications in pharmaceuticals, materials science, or industrial processes .
- Safety and Regulatory Data : Toxicity profiles, GHS classifications, and regulatory status (e.g., EPA listings) .
Comparative Analysis
- Tabular Comparison : Highlight key differences in properties, synthesis routes, and applications.
- Literature Cross-Referencing : Validate findings using peer-reviewed journals and patents indexed in CAS SciFinder .
Hypothetical Case Study: Comparing "Compound X" with Structurally and Functionally Analogous Substances
For demonstration, we assume "Compound X" as a hypothetical substance.
Compound X Overview
- CAS Registry Number : 1234-56-7 (hypothetical).
- Structure : Benzene derivative with a hydroxyl group.
- Applications : Intermediate in pharmaceutical synthesis, solvent in polymer industries.
| Property | Compound X | Phenol (CAS 108-95-2) | Benzyl Alcohol (CAS 100-51-6) | Toluene (CAS 108-88-3) |
|---|---|---|---|---|
| Molecular Formula | C₆H₅OH | C₆H₅OH | C₆H₅CH₂OH | C₆H₅CH₃ |
| Boiling Point (°C) | 182 | 181.7 | 205.3 | 110.6 |
| Melting Point (°C) | 43 | 40.5 | -15.3 | -95 |
| Density (g/cm³) | 1.07 | 1.07 | 1.04 | 0.87 |
| Applications | Pharma intermediate, solvent | Disinfectant, resin production | Perfume additive, solvent | Fuel additive, solvent |
| Regulatory Status | EPA-listed | OSHA-regulated | Generally Recognized as Safe (GRAS) | EPA-listed |
Key Findings :
- Structural Analogues: Phenol shares identical molecular formula with Compound X but differs in substituent positioning, affecting melting points and regulatory profiles .
- Functional Analogues : Benzyl alcohol and toluene serve overlapping roles as solvents but exhibit divergent safety profiles; toluene’s lower boiling point makes it preferable in low-temperature applications .
- Synthetic Pathways: Compound X and phenol are both synthesized via electrophilic substitution, but Compound X requires additional hydroxylation steps, increasing production costs .
Challenges and Considerations in Compound Comparison
- Data Variability : Property data (e.g., boiling points) may vary across sources due to experimental conditions. CAS SciFinder prioritizes peer-reviewed measurements .
- Regulatory Heterogeneity : Compliance requirements differ by region; CAS SciFinder aggregates global regulatory data to streamline compliance checks .
- Structural Complexity : Similarity searches may overlook stereoisomers or polymorphs without advanced search filters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
